molecular formula C8H10N2O2 B8605884 5-Amino-2-hydroxy-N-methylbenzamide CAS No. 170368-40-8

5-Amino-2-hydroxy-N-methylbenzamide

Cat. No.: B8605884
CAS No.: 170368-40-8
M. Wt: 166.18 g/mol
InChI Key: TZEPFEDEUUHBDU-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-N-methylbenzamide is a benzamide derivative characterized by an amino (-NH₂) group at the 5-position, a hydroxyl (-OH) group at the 2-position, and an N-methyl (-N-CH₃) substitution on the benzamide moiety. The compound’s hydroxyl and amino groups may confer hydrogen-bonding capabilities, influencing solubility and reactivity in catalytic or biological systems.

Properties

CAS No.

170368-40-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H10N2O2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,9H2,1H3,(H,10,12)

InChI Key

TZEPFEDEUUHBDU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-Amino-2-hydroxy-N-methylbenzamide, focusing on substituents, synthesis routes, and functional properties.

Compound Molecular Formula Substituents Key Features Applications/Findings
5-Amino-2-hydroxy-N-methylbenzamide C₉H₁₂N₂O₂ (assumed) 5-NH₂, 2-OH, N-CH₃ Potential hydrogen-bonding sites; N-methylation may enhance lipophilicity. Likely intermediate for drug synthesis or catalyst in C–H activation (inferred) .
5-Amino-2-methoxy-N,N-dimethylbenzamide C₁₀H₁₄N₂O₂ 5-NH₂, 2-OCH₃, N,N-(CH₃)₂ Methoxy group increases steric bulk; dimethylamide may alter electronic properties. Biochemical reagent; used in synthetic organic chemistry (exact role unspecified).
5-Amino-N-ethyl-2-hydroxybenzamide C₉H₁₂N₂O₂ 5-NH₂, 2-OH, N-CH₂CH₃ Ethyl substitution may improve metabolic stability compared to methyl analogs. Intermediate in amino acid synthesis (similar to Paventi et al., 1987) .
N-(2-Hydroxy-5-methylphenyl)-2-methoxybenzamide C₁₅H₁₅NO₃ 2-OCH₃, 5-CH₃ (on phenyl), 2-OH Bulky substituents may hinder crystallization; dual directing groups for catalysis. Potential use in metal-catalyzed C–H functionalization (analogous to ).
2-Amino-N-Substituted-5-Bromobenzamide C₈H₇BrN₂O (e.g., 1a) 2-NH₂, 5-Br, variable N-substituents Bromine enhances electrophilic reactivity; used in Suzuki couplings or halogenation. Intermediate for anticancer agents or agrochemicals .

Structural and Functional Differences

  • Substituent Effects: 5-Amino vs. 5-Bromo: The amino group in the target compound enhances nucleophilicity, enabling participation in condensation or coupling reactions, whereas bromine in 5-bromo analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) . Hydroxyl vs. Methoxy: The 2-OH group in the target compound allows for hydrogen bonding and chelation with metals, critical in catalysis . In contrast, methoxy groups (e.g., ) increase steric hindrance and electron-donating effects, altering reaction pathways.
  • N,N-Dimethylation () may reduce solubility but stabilize against enzymatic degradation.

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